(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features both pyridine and pyrazole rings. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple halopyridines or halopyrazoles with boronic acid derivatives.
Directed Ortho-Metalation: This approach involves the selective metalation of a specific position on the pyridine or pyrazole ring, followed by borylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions: (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or catalyst.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Protic Solvents: Used in protodeboronation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
De-boronated Compounds: Formed from protodeboronation reactions.
Scientific Research Applications
(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid in its applications involves the formation of reversible covalent bonds with diols and other nucleophiles. This property is exploited in cross-coupling reactions, where the boronic acid group facilitates the formation of new carbon-carbon bonds. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes, by forming covalent bonds with active site residues, thereby inhibiting their activity.
Comparison with Similar Compounds
Pyridine-4-boronic acid: A simpler boronic acid derivative with a pyridine ring.
Pyrazole-4-boronic acid: A boronic acid derivative with a pyrazole ring.
Uniqueness: (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both pyridine and pyrazole rings, which can provide distinct electronic and steric properties compared to simpler boronic acids. This dual functionality can enhance its reactivity and specificity in various chemical reactions and applications.
Properties
Molecular Formula |
C8H8BN3O2 |
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Molecular Weight |
188.98 g/mol |
IUPAC Name |
(1-pyridin-4-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6,13-14H |
InChI Key |
SQPVTKJGOXHAFS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=NC=C2)(O)O |
Origin of Product |
United States |
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